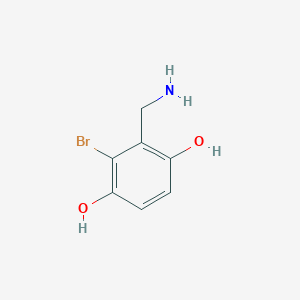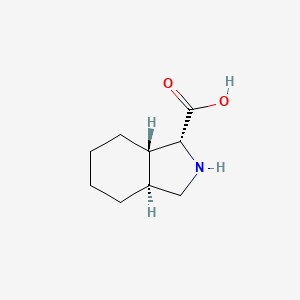
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is a chemical compound characterized by the presence of fluorine atoms and a pentyl group attached to a benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate typically involves the esterification of 4-fluorophenol with 2,6-difluoro-4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the benzoate moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced benzoate derivatives.
Hydrolysis: 4-Fluorophenol and 2,6-difluoro-4-pentylbenzoic acid.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific properties such as high thermal stability and unique optical characteristics.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar in structure but with a cyano group instead of a fluorine atom.
2,6-Difluoro-4-formylphenylboronic acid pinacol ester: Shares the difluoro-phenyl structure but differs in functional groups and applications.
Uniqueness
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is unique due to the combination of fluorine atoms and a pentyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These characteristics make it suitable for specific applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
142000-77-9 |
|---|---|
Fórmula molecular |
C18H17F3O2 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate |
InChI |
InChI=1S/C18H17F3O2/c1-2-3-4-5-12-10-15(20)17(16(21)11-12)18(22)23-14-8-6-13(19)7-9-14/h6-11H,2-5H2,1H3 |
Clave InChI |
ZENGVKPOGJWUSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
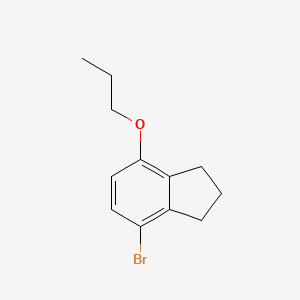
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)

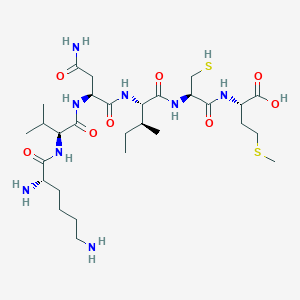

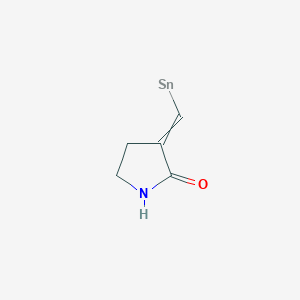

![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)

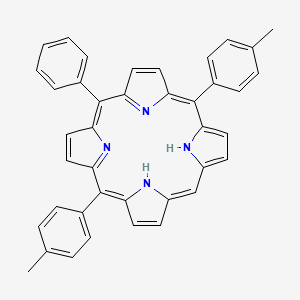
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
